molecular formula C6H8Cl2O4 B13420180 Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis- CAS No. 31255-09-1

Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-

Cat. No.: B13420180
CAS No.: 31255-09-1
M. Wt: 215.03 g/mol
InChI Key: XIZKIJKZPGHKKR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- typically involves the reaction of ethylene glycol with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reactants .

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- include water, alcohols, and amines. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure the formation of the desired products .

Major Products Formed

The major products formed from reactions involving acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- depend on the specific reagents and conditions used. For example, hydrolysis yields acetic acid and ethylene glycol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- involves its reactivity as an acetylating agent. It reacts with nucleophiles, such as alcohols and amines, to form acetylated products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- is unique due to its specific reactivity and applications in acetylation reactions. Its ability to introduce acetyl groups into various molecules makes it valuable in organic synthesis and industrial applications .

Properties

CAS No.

31255-09-1

Molecular Formula

C6H8Cl2O4

Molecular Weight

215.03 g/mol

IUPAC Name

2-[2-(2-chloro-2-oxoethoxy)ethoxy]acetyl chloride

InChI

InChI=1S/C6H8Cl2O4/c7-5(9)3-11-1-2-12-4-6(8)10/h1-4H2

InChI Key

XIZKIJKZPGHKKR-UHFFFAOYSA-N

Canonical SMILES

C(COCC(=O)Cl)OCC(=O)Cl

Related CAS

35625-91-3

Origin of Product

United States

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